![molecular formula C27H23AsSi B14492283 {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane CAS No. 63451-84-3](/img/structure/B14492283.png)
{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane is a unique organosilicon compound that contains both silicon and arsenic atoms
Méthodes De Préparation
The synthesis of {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane typically involves the reaction of methyl(diphenyl)silyl chloride with diphenylarsine in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and arsenic species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.
Applications De Recherche Scientifique
{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organosilicon and organoarsenic compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways involving silicon and arsenic.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases related to arsenic metabolism.
Industry: It is used in the production of advanced materials, including semiconductors and polymers, due to its ability to form stable bonds with other elements.
Mécanisme D'action
The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane involves its interaction with molecular targets through its silicon and arsenic atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved may include the formation of stable complexes with proteins and enzymes, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane can be compared with other similar compounds, such as:
Trimethylsilylacetylene: Contains a silicon-ethynyl group but lacks the arsenic component, making it less versatile in certain applications.
Diphenylarsine: Contains arsenic but lacks the silicon-ethynyl group, limiting its use in materials science.
Tert-butyldiphenylsilylacetylene: Similar in structure but with a bulkier tert-butyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of silicon and arsenic atoms, providing a versatile platform for various chemical reactions and applications.
Propriétés
Numéro CAS |
63451-84-3 |
|---|---|
Formule moléculaire |
C27H23AsSi |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
2-[methyl(diphenyl)silyl]ethynyl-diphenylarsane |
InChI |
InChI=1S/C27H23AsSi/c1-29(26-18-10-4-11-19-26,27-20-12-5-13-21-27)23-22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21H,1H3 |
Clé InChI |
HVJJEAHVIOUJNK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C#C[As](C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


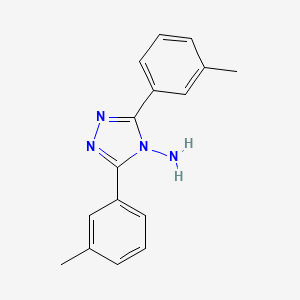
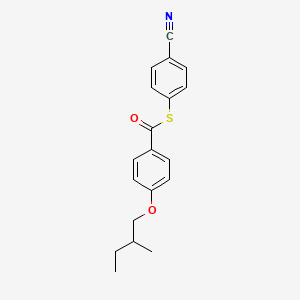
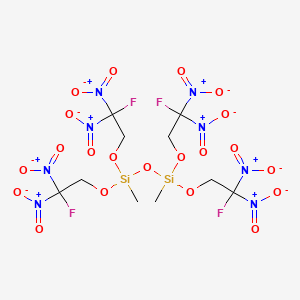
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)

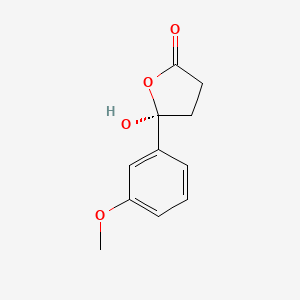
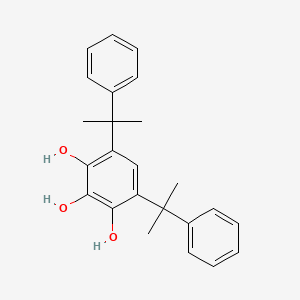
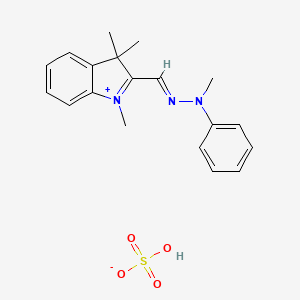
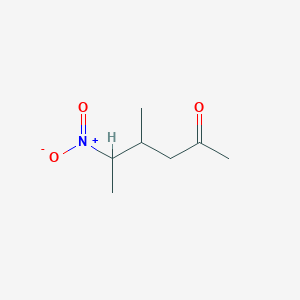

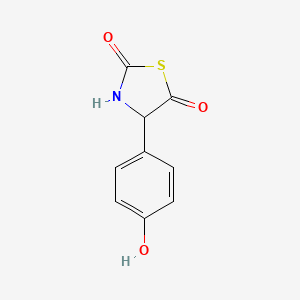
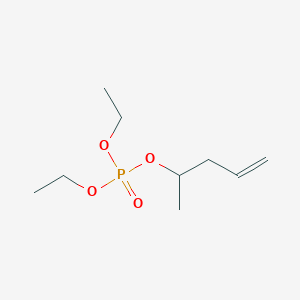
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
